1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Description
1-[4-(Methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a ketone derivative featuring a piperidine ring substituted with a methoxymethyl group at the 4-position. The compound’s molecular formula is C12H21NO2, with a molecular weight of 211.34 g/mol.
Properties
IUPAC Name |
1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)11(14)13-7-5-10(6-8-13)9-15-4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVCWCABWPSZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the piperidine nitrogen with methoxymethyl chloride under basic conditions.
Attachment of the Dimethylpropanone Moiety: The final step involves the acylation of the piperidine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as secondary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[4-(Methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives may exhibit biological activities, making it useful in drug discovery and development.
Industrial Applications: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The methoxymethyl and dimethylpropanone groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
The piperidine ring’s substituent significantly influences the compound’s chemical behavior and applications. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Piperidine Derivatives
Key Observations :
- Reactivity : Bromomethyl derivatives (e.g., CymitQuimica’s compound) exhibit higher reactivity for alkylation or cross-coupling reactions compared to the methoxymethyl analog .
- Biological Activity : Pyrimidine-substituted derivatives (e.g., CAS 1316217-82-9) are prioritized in medicinal chemistry for kinase inhibition, whereas methoxymethyl-substituted compounds may lack direct biological data .
- Solubility: Hydroxyimino and hydroxyethyl (CAS 2025888-25-7, ) substituents introduce polar groups, improving aqueous solubility over methoxymethyl’s ether linkage .
Biological Activity
1-[4-(Methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a synthetic compound featuring a piperidine ring, which is often explored for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . Its structure includes a piperidine ring substituted with a methoxymethyl group and a dimethylpropanone moiety. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 213.32 g/mol |
| Molecular Formula | C₁₂H₂₃NO₂ |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The piperidine moiety may facilitate binding to neurotransmitter receptors, particularly those related to the central nervous system (CNS), such as dopamine and serotonin receptors. This interaction can modulate various physiological responses, including mood regulation and pain perception.
Biological Activity Studies
Recent studies have highlighted the potential pharmacological effects of this compound:
- Dopamine Receptor Binding : Research indicates that derivatives of this compound exhibit significant affinity for dopamine D2 receptors. In vitro assays demonstrated competitive displacement of known ligands, suggesting that the compound may act as a dopamine receptor modulator .
- Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models. Results showed a dose-dependent reduction in pain response, indicating potential use in pain management therapies.
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties against oxidative stress-induced neuronal damage, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- Study on Pain Management : A controlled study involving rodent models assessed the analgesic effects of this compound. The results indicated that administration resulted in significant pain relief compared to control groups, with minimal side effects observed.
- Dopaminergic Activity Assessment : In another study focused on psychiatric disorders, the compound was tested for its ability to modulate dopaminergic pathways. The findings revealed that it could potentially alleviate symptoms associated with dopamine dysregulation.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Affinity for D2 Receptor (Ki) | Notable Effects |
|---|---|---|
| This compound | 54 nM | Analgesic, neuroprotective |
| 1-(4-Methoxyphenyl)-4-(piperidin-4-yl)methylpiperazine | 48 nM | Antidepressant |
| N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide | 60 nM | Anxiolytic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
